Compound Description: This compound, also known as PF-00734200, is a dipeptidyl peptidase IV (DPP-IV) inhibitor that reached Phase 3 clinical trials for the treatment of type 2 diabetes. [, ] It exhibits rapid and reversible inhibition of plasma DPP-IV activity when administered orally and demonstrates efficacy in preclinical models by stimulating insulin secretion and improving glucose tolerance. [] PF-00734200 undergoes metabolism primarily through hydroxylation at the 5’ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 enzymes. [, ] Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual scission of the pyrimidine ring. [, ]
Relevance: PF-00734200 shares a key structural feature with (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: both compounds contain a pyrrolidine ring directly connected to a methanone group. This structural similarity suggests potential overlap in their biological targets or activities, though their specific pharmacological profiles differ. []
Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1). [, ] It exhibits high affinity for the OX1 receptor and demonstrates efficacy in blocking orexin-A-evoked calcium responses. [, ]
Relevance: While SB-674042 belongs to a different chemical class than (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, it shares a common structural element: a pyrrolidine ring directly linked to a methanone group. [] This structural similarity, despite the distinct chemical scaffolds, suggests potential similarities in their binding modes to certain targets or their pharmacokinetic profiles.
Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2), demonstrating high affinity and potency in blocking orexin-A-induced calcium responses. [, ]
Relevance: EMPA is structurally distinct from (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, but both compounds are classified as orexin receptor antagonists, albeit with different receptor subtype selectivities. [, ] This suggests that despite structural differences, they may share some common features in their interaction with orexin receptors.
Compound Description: PF-03772304 is an early lead compound in the development of 3-phosphoinositide-dependent kinase (PDK1) inhibitors. [] It displays an IC50 of 94 nM for PDK1 but lacks selectivity against PI3K. []
Relevance: PF-03772304 exhibits structural similarity to (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, notably sharing the presence of a pyrazine ring connected to a methanone group. [] This common structural element suggests potential similarities in their binding interactions with specific targets, even if their overall pharmacological profiles differ.
Compound Description: PF-05017255 represents a more advanced PDK1 inhibitor developed from PF-03772304. It displays a Ki of 0.6 nM for PDK1 and demonstrates improved selectivity over other PI3K pathway kinases. []
Relevance: This compound shares a common structural feature with (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, namely the pyrazine ring linked to a methanone group. [] The presence of this similar moiety suggests potential overlap in their binding modes to certain targets, even though their overall chemical structures and pharmacological profiles differ.
Compound Description: PF-05168899 is a highly potent and selective PDK1 inhibitor with a Ki of 0.4 nM and improved kinase selectivity over its predecessors. [] It effectively inhibits AKT phosphorylation at threonine 308 in various cancer cell lines. []
Relevance: While PF-05168899 differs significantly in its overall structure from (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, both compounds contain a pyrazine ring connected to a methanone group. [] This shared structural element suggests a possible basis for their interaction with similar targets, though their exact binding modes and pharmacological profiles might differ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.